molecular formula C10H9ClN2 B1356770 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole CAS No. 27301-77-5

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1356770
CAS No.: 27301-77-5
M. Wt: 192.64 g/mol
InChI Key: PFUGSJQNCXAWQX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Known for its unique substitution pattern and biological activities.

    1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group, leading to different properties.

    1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Bromine substitution instead of chlorine, affecting its reactivity and biological activity.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN2_2
  • Molecular Weight : 198.65 g/mol

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. This reaction forms the pyrazole ring through a condensation mechanism, which can be optimized using various catalysts to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their ability to inhibit kinases associated with glioblastoma. Compound 4j exhibited significant inhibitory activity against AKT2/PKBβ, a key oncogenic pathway in glioma, demonstrating low cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma models .

CompoundActivityTarget
4j AntigliomaAKT2/PKBβ

Antimicrobial and Anti-inflammatory Effects

The pyrazole scaffold is well-known for its antimicrobial and anti-inflammatory activities. Research indicates that various pyrazole derivatives exhibit significant inhibition against bacterial strains such as E. coli and S. aureus. The anti-inflammatory activity has also been documented, with certain compounds demonstrating up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .

Activity TypeEffectiveness (%)Reference
AntimicrobialUp to 85% against E. coli
Anti-inflammatory76% TNF-α inhibition

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Kinase Inhibition : The compound inhibits key kinases involved in cancer signaling pathways, particularly those associated with glioma malignancy.
  • Enzyme Interaction : It may also modulate the activity of enzymes involved in inflammatory responses and microbial resistance mechanisms.

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activities of pyrazole derivatives:

  • Anticancer Activity : A study demonstrated that compound 4j inhibited the formation of neurospheres in primary patient-derived glioma stem cells, suggesting potential as a novel anticancer agent .
  • Anti-inflammatory Studies : Another research highlighted that certain pyrazole derivatives showed comparable anti-inflammatory effects to standard drugs like dexamethasone, indicating their therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUGSJQNCXAWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591673
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27301-77-5
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 1 with 4-chlorophenyl hydrazine.HCl substituted for phenyl hydrazine. There was obtained 1-(4′-chlorophenyl)-3-methyl-1H-pyrazole-5-[(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide; HRMS (M+H)+: calc. 467.094465; found 467.093532.
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Synthesis routes and methods II

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 8 with 4-chlorophenyl hydrazine · HCl substituted for phenyl hydrazine and 2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine was used in the coupling step. There was obtained the title compound; HRMS (M+H)+ : calc. 468.089714; found 468.088873.
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Synthesis routes and methods III

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 8 with 4-chlorophenyl hydrazine.HCl substituted for phenyl hydrazine and 2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine was used in the coupling step. There was obtained the title compound; HRMS (M+H)+: calc. 468.089714; found 468.088873.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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